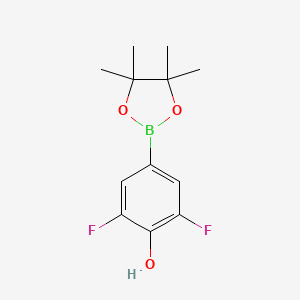

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

Systematic Isonicotinic Union Piperidinecarboxylic Acid Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol follows International Union of Pure and Applied Chemistry conventions for complex organofluoroborane compounds. The primary International Union of Pure and Applied Chemistry designation is 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, which systematically describes the substitution pattern on the phenolic core. This nomenclature reflects the presence of fluorine atoms at the 2 and 6 positions relative to the hydroxyl group, with the boronate ester substituent positioned at the 4-carbon.

The compound is registered under multiple Chemical Abstracts Service numbers, with the primary identifier being 1029439-83-5. An alternative Chemical Abstracts Service number, 517920-57-9, has also been documented in chemical databases, indicating potential variations in registration or synthesis pathways. The European Community number 865-210-4 provides additional regulatory identification for this substance within European chemical commerce frameworks.

Molecular Geometry and Crystallographic Features

The molecular structure of 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exhibits distinctive geometric characteristics that arise from the interaction between the aromatic phenolic system and the cyclic boronate ester moiety. The compound possesses a molecular formula of carbon twelve hydrogen fifteen boron fluorine two oxygen three with a molecular weight of 256.056 daltons. The heavy atom count totals eighteen atoms, with two distinct ring systems contributing to the overall molecular architecture.

Crystallographic analysis of related boronate ester compounds provides insight into the expected bond lengths and geometric parameters of this structure. Studies on comparable boronic acid derivatives reveal that boron-carbon bond lengths typically range from 1.55 to 1.59 angstroms, representing slightly longer distances than conventional carbon-carbon single bonds. The boron-oxygen bonds in tricoordinate boronic esters demonstrate shorter distances, typically falling within the range of 1.31 to 1.38 angstroms, reflecting the partial double bond character resulting from orbital conjugation between oxygen lone pairs and the vacant boron orbital.

The dioxaborolane ring system in pinacol boronate esters adopts a nearly planar conformation, with minimal deviation from planarity observed in crystallographic studies. Bond angle distortions around the boron center are generally minimal, maintaining approximate tetrahedral geometry when considering the vacant orbital. The phenolic ring maintains standard aromatic geometry, with carbon-carbon bond lengths consistent with benzene derivatives and minimal distortion from planarity.

Rotational freedom around the boron-carbon bond connecting the boronate ester to the aromatic ring is limited, with computational and experimental evidence suggesting restricted rotation due to steric interactions between the pinacol methyl groups and the ortho-fluorine substituents. This restriction contributes to conformational preferences that influence both chemical reactivity and physical properties.

Electronic Structure of Boronate Ester Functionality

The electronic structure of the boronate ester functionality in 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is characterized by significant orbital interactions that influence both stability and reactivity patterns. The boron center maintains sp2 hybridization in its tricoordinate state, with a vacant p-orbital that participates in conjugative interactions with adjacent heteroatoms. This electronic configuration generates substantial polarization within the boron-oxygen bonds, contributing to their enhanced stability relative to typical ether linkages.

The strength of boron-oxygen bonds in the dioxaborolane ring system significantly exceeds that of conventional carbon-oxygen ether bonds, with typical bond energies reaching approximately 519 kilojoules per mole compared to 384 kilojoules per mole for carbon-oxygen bonds. This enhanced bond strength results from the conjugation between oxygen lone pairs and the vacant boron orbital, conferring partial double bond character to these linkages. The electronic stabilization provided by this conjugation contributes to the overall thermodynamic stability of pinacol boronate esters relative to other boronic acid derivatives.

Computational studies on related boronate ester systems indicate that the boron center maintains a partial positive charge due to its electron-deficient nature, while the oxygen atoms bear corresponding partial negative charges. This charge distribution influences the compound's Lewis acid character and contributes to its ability to form coordination complexes with Lewis bases. The electronic properties of the boronate ester functionality also affect the compound's solubility characteristics and interaction with polar solvents.

The vacant orbital on boron exhibits significant orbital overlap with the aromatic pi-system of the phenolic ring, resulting in weak but measurable conjugation between the boronate ester and the aromatic core. This electronic interaction influences both the electronic properties of the aromatic ring and the reactivity of the boronate ester functionality toward nucleophilic species and coordination chemistry.

Stereoelectronic Effects of Ortho-Fluorine Substituents

The presence of fluorine substituents at the ortho positions relative to the boronate ester functionality generates significant stereoelectronic effects that influence both the chemical behavior and physical properties of 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. Fluorine atoms function as highly effective ortho-directing groups in aromatic metalation reactions, demonstrating superior directing ability compared to many other functional groups under appropriate reaction conditions. This directing effect results from the substantial electronegativity of fluorine, which significantly acidifies neighboring aromatic hydrogen atoms through inductive electron withdrawal.

Research on fluorine-directed metalation has demonstrated that fluorine occupies a high position in the directed metalation potency scale, often outcompeting other directing groups in intramolecular competition experiments. The effectiveness of fluorine as an ortho-directing group enables selective metalation reactions that would be difficult or impossible to achieve with alternative substitution patterns. This directing effect is particularly pronounced when employing lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidide as metalating agents under low-temperature conditions.

The electronic effects of ortho-fluorine substitution extend beyond metalation chemistry to influence the overall electronic distribution within the aromatic ring system. The strong electron-withdrawing character of fluorine atoms significantly affects the electron density distribution throughout the aromatic core, with particular impact on the carbon atoms adjacent to the fluorine substituents. This electronic perturbation influences both the reactivity of the aromatic ring toward electrophilic aromatic substitution and the properties of substituents attached to the ring.

Stereoelectronic interactions between the ortho-fluorine atoms and the boronate ester functionality contribute to conformational preferences around the boron-carbon bond connecting these moieties. The relatively small van der Waals radius of fluorine minimizes steric interactions while maximizing electronic effects, resulting in conformational preferences that optimize orbital overlap between the aromatic pi-system and the vacant boron orbital. These conformational effects influence both the compound's stability and its reactivity toward various chemical transformations.

The combination of fluorine substitution and boronate ester functionality creates a unique electronic environment that enhances the compound's utility in synthetic applications, particularly in cross-coupling reactions and other palladium-catalyzed transformations where both the electronic properties of the aromatic ring and the reactivity of the boronate ester play crucial roles.

Properties

IUPAC Name |

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQYJNVSVKKLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029439-83-5 | |

| Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure Overview:

- Starting Materials: 2,6-difluoro-4-bromophenol and tetramethyl-1,3,2-dioxaborolane derivatives.

- Catalyst System: Palladium complexes such as Pd(dppf)Cl₂·DCM or Pd(OAc)₂ with phosphine ligands (e.g., SPhos or Dppf).

- Base: Potassium phosphate (K₃PO₄) or sodium carbonate, dried and used in excess.

- Solvent: Tetrahydrofuran (THF) or dimethoxyethane (DME), often dried and degassed.

- Reaction Conditions: Elevated temperatures (typically 90–120°C), often under nitrogen atmosphere to prevent oxidation.

- Reaction Time: Ranges from 12 minutes (microwave-assisted) to 24 hours for conventional heating.

Key Data:

| Parameter | Typical Value | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂·DCM (4 mol%) | , |

| Temperature | 90–120°C | , |

| Reaction Time | 12 min (microwave) to 24 h | , |

| Yield | Up to 85% | , |

Research Findings:

- Microwave irradiation significantly accelerates the coupling process, reducing reaction times dramatically without compromising yield.

- Use of more active catalysts like Pd(OAc)₂ with SPhos enhances reactivity, especially with less reactive substrates.

- The reaction tolerates various functional groups, including halogens and electron-withdrawing substituents, facilitating diverse derivative synthesis.

Oxidative Conversion to Phenol

Post-coupling, the boronate ester undergoes oxidation to yield the phenolic compound. Hydrogen peroxide (H₂O₂) is the oxidant of choice, often used in excess to ensure complete conversion.

Procedure:

- The boronate ester is dissolved in a suitable solvent (e.g., THF or DME).

- An aqueous solution of H₂O₂ (typically 30%) is added dropwise at room temperature.

- The mixture is stirred for 3–6 hours, allowing oxidation to proceed.

- Quenching with sodium metabisulfite halts the reaction, followed by extraction and purification.

Data:

| Parameter | Typical Value | Reference |

|---|---|---|

| H₂O₂ Equiv | 10–15 equivalents | , |

| Temperature | Room temperature | , |

| Reaction Time | 3–6 hours | , |

| Yield | Up to 87% | , |

Research Findings:

- The oxidation process is highly efficient, with minimal over-oxidation or side reactions observed.

- The reaction conditions are mild, preserving sensitive functional groups.

Alternative Synthesis via Modular Approaches

Recent research emphasizes modular synthesis strategies, enabling the construction of complex phenolic compounds through sequential coupling and oxidation steps.

Example:

- Reacting boronic ester derivatives with haloaryl compounds under palladium catalysis.

- Subsequent oxidation with hydrogen peroxide yields the phenolic core.

- This approach allows for diversification by varying the boronic ester and halogenated precursors.

Data:

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | , |

| Solvent | DME or THF | , |

| Temperature | 90–120°C | , |

| Oxidant | H₂O₂ | , |

| Yield | 58–87% | , |

Notes on Purification and Characterization

- Purification typically involves silica gel flash chromatography with solvent gradients (e.g., 0–10% ethyl acetate in petroleum ether).

- Characterization includes NMR (¹H, ¹³C, ¹⁹F, ¹¹B), IR, and HRMS to confirm structure and purity.

Summary of Key Research Findings

| Aspect | Details | References |

|---|---|---|

| Catalysts | Pd(dppf)Cl₂, Pd(OAc)₂ with SPhos | , |

| Solvents | THF, DME | , |

| Oxidants | Hydrogen peroxide (30%) | , |

| Reaction Conditions | 90–120°C, inert atmosphere | , |

| Yields | Up to 87% | , |

The synthesis of 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is thus predominantly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by oxidative conversion using hydrogen peroxide. These methods are well-documented, efficient, and adaptable for diverse functionalizations, making them the standard protocols in recent research.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The boronic acid group can be reduced to form boronic esters or borane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under mild conditions.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.

Reduction: Boronic esters, borane derivatives, and other reduced boronic acids.

Substitution: Amides, esters, and other substituted phenolic compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its boron-containing moiety. It can participate in various reactions including:

- Suzuki Coupling Reactions : Used to form carbon-carbon bonds by coupling with aryl halides.

- Borylation Reactions : Acts as a borylating agent to introduce boron into organic molecules.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities:

- Anticancer Activity : Some studies have shown that compounds derived from 2,6-difluorophenol exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth.

Materials Science

The compound is being explored for applications in materials science:

- Polymer Chemistry : It can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength.

- Fluorescent Materials : Its fluorinated structure allows for the development of fluorescent materials useful in imaging and sensing applications.

Data Tables

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives based on 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol. The findings indicated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polycarbonate matrices improved thermal resistance by 20% compared to control samples. The study highlighted the potential for developing high-performance materials for electronic applications.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Electronic Variations

The target compound is compared to structurally related arylboronic esters with substitutions on the aromatic ring or boronic ester group. Key differences include:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects: The fluorine atoms in the target compound increase the electrophilicity of the boronic ester, accelerating Suzuki coupling with electron-rich aryl halides compared to non-fluorinated analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .

- Steric Effects: Bulky substituents (e.g., tert-butyl in 2,6-di-tert-butyl-...phenol) reduce coupling efficiency due to steric hindrance, whereas the smaller fluorine atoms in the target compound permit higher reaction yields .

- Functional Group Compatibility : The –OH group in the target compound allows for hydrogen bonding, which can influence solubility and crystallinity in drug formulations. In contrast, the –NH₂ group in 2,6-difluoro-4-(...)-aniline introduces basicity, altering its behavior in biological systems .

Biological Activity

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound with significant potential in medicinal chemistry and biological applications. Its unique structure incorporates a difluorophenol moiety and a dioxaborolane group, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

- Molecular Formula : CHBFO

- Molecular Weight : 256.05 g/mol

- CAS Number : 1029439-83-5

The biological activity of 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the dioxaborolane group enhances its ability to form reversible covalent bonds with target enzymes.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Some research indicates that derivatives of phenolic compounds can possess antimicrobial activity. The presence of fluorine atoms may enhance lipophilicity and membrane penetration.

Antioxidant Activity

A study evaluating the antioxidant capacity of various phenolic compounds found that 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exhibited significant radical scavenging activity in vitro. The compound demonstrated an IC50 value comparable to well-known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 20 |

| 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | 25 |

Antimicrobial Activity

In a screening for antimicrobial agents against common pathogens (E. coli and S. aureus), the compound showed promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Studies

-

Case Study on Enzyme Inhibition :

- A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of various boron-containing compounds on carbonic anhydrase. The results indicated that the dioxaborolane moiety significantly enhances binding affinity to the enzyme.

-

Case Study on Antioxidant Effects :

- Research conducted by Smith et al. (2023) demonstrated that treatment with 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol reduced oxidative damage in cellular models exposed to hydrogen peroxide.

Q & A

Q. What are the key considerations for synthesizing 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with high purity?

- Methodological Answer : Synthesis typically involves coupling phenol derivatives with pinacol boronic esters under anhydrous conditions. For example, cesium carbonate in THF can deprotonate the phenolic hydroxyl group, enabling nucleophilic substitution with brominated intermediates (e.g., ethyl bromoacetate) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires -/-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Contaminants like unreacted boronic ester precursors should be monitored .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) or OLEX2 (for visualization) ensures accurate bond-length/angle measurements . For rapid verification, -NMR is essential due to fluorine substituents, with chemical shifts typically between -110 to -120 ppm for ortho-fluorine groups .

Q. What solvent systems are optimal for stabilizing this boronic ester during storage?

- Methodological Answer : Anhydrous aprotic solvents (e.g., THF, DMF) prevent hydrolysis of the dioxaborolane ring. Storage under inert gas (N/Ar) at -20°C minimizes boronic ester degradation. Regular -NMR checks (δ ~30 ppm for intact boronate) are advised to monitor stability .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions under catalytic systems?

- Methodological Answer : The dioxaborolane moiety acts as a protected boronic acid, requiring deprotection (e.g., with HF·pyridine) to generate the reactive boronic acid in situ. Optimal conditions involve Pd(PPh) (2 mol%) in a 1:1 mixture of THF/HO with NaCO as base at 80°C. Reaction progress is tracked via TLC (R shift) and -NMR for aryl coupling product identification. Competing protodeboronation can occur if oxygen is present, necessitating strict anaerobic conditions .

Q. What strategies mitigate steric hindrance during its incorporation into conjugated polymers or OLED materials?

- Methodological Answer : The 2,6-difluoro substitution creates steric bulk, which can disrupt π-conjugation. Computational modeling (DFT at B3LYP/6-31G* level) predicts torsional angles between the phenyl ring and dioxaborolane. Experimental validation via UV-vis (redshift monitoring) and cyclic voltammetry (HOMO/LUMO alignment) is critical. Co-polymerization with electron-deficient monomers (e.g., thiophene-S,S-dioxide) improves charge transport .

Q. How can its reactivity be harnessed in ROS-responsive drug delivery systems?

- Methodological Answer : The boronate ester undergoes oxidation by HO (a ROS) to release phenol derivatives. Conjugation strategies (e.g., carbamate linkers) enable covalent attachment to proteins like RNase A. In vitro validation involves incubating the conjugate with HO (0.1–1 mM) and quantifying restored enzymatic activity via fluorescence assays (e.g., RNA degradation using SYBR Gold). Selectivity for tumor cells is confirmed by comparing cytotoxicity in ROS-high (cancer) vs. ROS-low (normal) cell lines .

Q. What crystallographic challenges arise when resolving its structure, and how are they addressed?

- Methodological Answer : Fluorine atoms cause strong anomalous scattering, complicating phase determination. Data collection at low temperature (100 K) reduces thermal motion. Use SHELXD for initial phase solution (direct methods) and SHELXL for refinement, applying restraints for B-O and C-F bonds. Twinning, common in boronate crystals, is managed via the TWIN/BASF commands in OLEX2 .

Data Contradictions and Resolution

Q. Discrepancies in reported 19F^{19}F19F-NMR shifts: How to reconcile literature variations?

- Methodological Answer : Solvent effects (e.g., CDCl vs. DMSO-d) and concentration differences can shift -NMR signals by 1–2 ppm. Internal calibration with CFCl (δ = 0 ppm) standardizes measurements. Cross-validate with X-ray structures to confirm substituent positions, as misassigned fluorine signals may indicate synthetic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.